4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate
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Overview
Description
4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propenoate moiety substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate typically involves the esterification of 4-formylphenol with (2E)-3-(4-methylphenyl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-carboxyphenyl (2E)-3-(4-methylphenyl)-2-propenoate.
Reduction: 4-hydroxyphenyl (2E)-3-(4-methylphenyl)-2-propenoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-formylphenyl (2E)-3-(4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-formylphenyl 4-methylbenzenesulfonate: Similar structure but with a sulfonate group instead of a propenoate moiety.
Potassium 4-methylphenyltrifluoroborate: Contains a trifluoroborate group instead of a formyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14O3 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14O3/c1-13-2-4-14(5-3-13)8-11-17(19)20-16-9-6-15(12-18)7-10-16/h2-12H,1H3/b11-8+ |
InChI Key |
IAXIIKAZWKALTE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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